2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine
Description
2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine is a fluorinated heterocyclic compound featuring a pyrrolidine ring fused to a benzo[d][1,3]dioxol moiety substituted with two fluorine atoms at the 2-position. The hydrochloride salt form of this compound is commercially available and is handled under strict safety protocols, including precautions to avoid heat, ignition sources, and unauthorized access . Its structural uniqueness lies in the electron-withdrawing difluoro substitution on the benzo[d][1,3]dioxol ring, which may enhance metabolic stability and influence receptor-binding interactions compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-(2,2-difluoro-1,3-benzodioxol-5-yl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-11(13)15-9-4-3-7(6-10(9)16-11)8-2-1-5-14-8/h3-4,6,8,14H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOESAXVPUKOBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC3=C(C=C2)OC(O3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine typically involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine involves its interaction with specific molecular targets. The difluorobenzo dioxole moiety may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions are highlighted below through comparisons with related derivatives (Table 1).
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- Positional Isomerism : The 5-yl vs. 4-yl substitution (e.g., in (S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine) may alter binding interactions in chiral environments, as seen in receptor-ligand docking studies of related compounds .
Pharmacological Implications
- Pyrrolidine vs. Cyclopropane Scaffolds : The cyclopropanecarboxamide derivative (from ) introduces rigidity and planar geometry, which could favor interactions with flat binding pockets (e.g., enzyme active sites), whereas the pyrrolidine ring’s flexibility may improve bioavailability .
- Salt Forms : The hydrochloride salt of the target compound () likely improves aqueous solubility compared to freebase analogs, a critical factor for in vivo efficacy .
Biological Activity
2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy and safety profiles.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a difluorobenzo[d][1,3]dioxole moiety. The molecular formula is with a molecular weight of approximately 242.18 g/mol. Its structural characteristics suggest potential interactions with biological targets due to the presence of both electron-withdrawing and electron-donating groups.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Inhibition of Kinases : Some studies have shown that related compounds can inhibit specific kinases involved in cellular signaling pathways. For instance, analogs demonstrated activity against TbGSK3, a target in trypanosomiasis treatment .
- Cytostatic Effects : Evidence suggests that certain derivatives exhibit cytostatic rather than cytocidal effects, indicating they may halt cell proliferation without directly killing the cells .
Antiparasitic Activity
In vitro studies have highlighted the antiparasitic potential of compounds in the same class as this compound. For example:
- Trypanosoma brucei : A study reported that related compounds showed potent inhibition of T. brucei growth with an EC50 value in the low nanomolar range (approximately 260 nM) while maintaining selectivity over mammalian cells .
Pharmacokinetic Profile
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Oral Bioavailability : Initial assessments indicated poor oral bioavailability due to high first-pass metabolism. Modifications in administration routes (e.g., intraperitoneal) improved exposure significantly .
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL*h) |
|---|---|---|---|---|---|
| NMRI Mice | PO | 10 | 33 | 0.50 | 5700 |
| NMRI Mice | IP | 10 | 830 | 0.25 | 66,000 |
| HRN Mice | IP | 10 | 3800 | 0.50 | 1,000,000 |
Case Studies
Several studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:
- Case Study on Trypanosomiasis : In a rodent model of stage 1 trypanosomiasis, treatment with related compounds led to significant reductions in parasitemia levels without severe toxicity .
- Safety Profile Assessment : Toxicological evaluations revealed that while some derivatives showed promising efficacy against parasites, they also exhibited cytotoxicity at higher concentrations against mammalian cells. This necessitated further optimization to enhance selectivity and reduce side effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
